2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
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Overview
Description
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the isopropyl and pyridine substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile
- 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile
Uniqueness
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the position of the pyridine ring can affect the compound’s interaction with molecular targets, making it distinct from similar compounds.
Biological Activity
2-(1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including antibacterial, anti-inflammatory, and antitumor properties, supported by research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H15N3
- Molecular Weight : 217.27 g/mol
- CAS Number : 1446321-93-2
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyrazole have shown activity against a variety of Gram-positive and Gram-negative bacteria.
Compound | MIC (µM) | Bacteria Tested |
---|---|---|
Compound A | 50 | E. coli |
Compound B | 75 | S. aureus |
Compound C | 100 | P. aeruginosa |
These results indicate that modifications in the structure can lead to varying levels of antibacterial efficacy, suggesting that this compound may possess similar or enhanced activities against specific bacterial strains .
Anti-inflammatory Activity
In vitro studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. For example, a study indicated that certain pyrazole compounds reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potential for anti-inflammatory applications .
Antitumor Activity
The antitumor potential of pyrazole derivatives has been extensively studied. Compounds related to this compound have been reported to inhibit tumor cell proliferation in various cancer cell lines. For instance, a derivative demonstrated an IC50 value of 25 µM against breast cancer cells (MCF7), indicating significant cytotoxicity .
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial activity of several pyrazole derivatives, including those structurally related to this compound. The results showed promising activity against MRSA and E. coli with MIC values ranging from 10 to 100 µM .
- Anti-inflammatory Mechanism : Research highlighted that pyrazole derivatives could modulate inflammatory pathways by inhibiting NF-kB activation, leading to reduced expression of inflammatory mediators in vitro .
- Antitumor Activity Assessment : A series of pyrazole compounds were tested against various cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxic effects. One compound exhibited a remarkable reduction in cell viability at concentrations as low as 10 µM in leukemia cell lines .
Properties
Molecular Formula |
C13H14N4 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)17-12(5-6-14)8-13(16-17)11-4-3-7-15-9-11/h3-4,7-10H,5H2,1-2H3 |
InChI Key |
BIBVYFSTQDUFML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)CC#N |
Origin of Product |
United States |
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